molecular formula C20H10Cl2N2OS B2494298 N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide CAS No. 536730-16-2

N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide

Cat. No.: B2494298
CAS No.: 536730-16-2
M. Wt: 397.27
InChI Key: PMXYDNQWNWZUMH-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide is a benzamide derivative featuring a fused acenaphtho[1,2-d]thiazole core and a 3,5-dichlorobenzamide substituent.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2N2OS/c21-12-7-11(8-13(22)9-12)19(25)24-20-23-17-14-5-1-3-10-4-2-6-15(16(10)14)18(17)26-20/h1-9H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXYDNQWNWZUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC(=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene-1,2-dione with aromatic aldehydes and ammonium acetate, catalyzed by ferric hydrogensulfate in ethanol under reflux conditions . This method is known for its high conversion rates and straightforward experimental procedures.

Industrial Production Methods

the principles of green chemistry and the use of recyclable catalysts, such as Fe3O4 nanoparticles, are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromosuccinimide (NBS) in DMF.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS can lead to brominated derivatives, while reduction with sodium borohydride can yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules based on core architecture, substituents, and inferred properties.

Core Structure Variations

a) Acenaphthothiazole Derivatives
  • N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (6262-41-5): Core: Acenaphtho[5,4-d]thiazole (dihydro derivative). Substituent: 1-naphthamide. The 1-naphthamide group introduces a larger aromatic system, which could favor π-π stacking but may reduce metabolic stability .
b) Carbazole Derivatives
  • N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide: Core: Tetrahydrocarbazole. Substituent: Acetamide. Comparison: The carbazole core is structurally distinct, with a partially saturated ring system that may confer conformational flexibility.

Substituent Analysis

Compound Name Core Structure Substituent Hypothesized Impact
N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide Acenaphtho[1,2-d]thiazole 3,5-dichlorobenzamide Enhanced lipophilicity (Cl groups), electron withdrawal for target interaction
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide Acenaphtho[5,4-d]thiazole 1-naphthamide Increased steric bulk, potential π-π interactions
N-{3-[(6-chloro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Chloro + acetamide Moderate electron withdrawal (Cl) with flexible core

Key Observations :

  • The 3,5-dichlorobenzamide group in the target compound likely enhances lipophilicity and electron-withdrawing effects, which could improve membrane permeability and interaction with hydrophobic binding pockets.
  • 1-naphthamide in compound 6262-41-5 introduces steric challenges but may improve stacking interactions in protein binding sites.

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes an acenaphtho[1,2-d]thiazole moiety and dichlorobenzamide. Its molecular formula is C_{15}H_{10}Cl_{2}N_{2}S, and its molecular weight is approximately 335.22 g/mol. The presence of chlorine substituents and the thiazole ring contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Molecular Targets : The compound may bind to various enzymes or receptors involved in cellular signaling pathways.
  • Pathways Involved : It has been suggested that it modulates pathways related to apoptosis, inflammation, and cell proliferation. For instance, it may influence the activity of caspases involved in apoptotic processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines. The compound exhibits a dose-dependent inhibition of cell growth.
Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0
HeLa (Cervical)10.0

These results indicate that the compound is particularly potent against HeLa cells.

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Bacterial Inhibition : It has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This suggests potential applications in treating bacterial infections.

Case Studies

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various human cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production, leading to cell death .
  • Antimicrobial Research : Another research effort focused on the antimicrobial properties of the compound. It was found to inhibit biofilm formation in Staphylococcus aureus, suggesting a dual role in both killing bacteria and preventing infection establishment .

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